Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate
Description
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
methyl 6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N2O2/c1-12-10-14(17(20)21-2)11-18-16(12)19-9-5-7-13-6-3-4-8-15(13)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
InChI Key |
KFITZRQRNRLSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction with Ketonic Mannich Bases
A widely employed strategy involves a one-pot, three-component reaction utilizing ketonic Mannich bases, active methylene compounds, and ammonium acetate. This method, adapted from protocols for analogous pyridine derivatives, enables the simultaneous formation of the pyridine ring and incorporation of the dihydroquinoline group.
Reaction Scheme :
-
Mannich Base Preparation : A ketonic Mannich base (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) is synthesized via condensation of methyl aryl ketones with dimethylformamide dimethyl acetal.
-
Cyclization : The Mannich base reacts with a β-dicarbonyl compound (e.g., pentane-2,4-dione) and ammonium acetate in acetic acid or aqueous media, catalyzed by montmorillonite K-10.
-
Esterification : The intermediate nicotinic acid derivative undergoes esterification with methanol in the presence of sulfuric acid to yield the methyl ester.
Conditions :
-
Catalyst : Montmorillonite K-10 (10–15 wt%)
-
Solvent : Acetic acid or water
-
Temperature : 80–100°C
-
Time : 8–12 hours
Mechanistic Insights :
-
The Mannich base acts as an enone precursor, facilitating [4+2] cycloaddition with the β-dicarbonyl compound.
-
Ammonium acetate provides the nitrogen source for pyridine ring formation.
Catalytic Methods for Pyridine Functionalization
Palladium-Catalyzed Coupling Reactions
Palladium catalysts enable selective coupling of pre-formed pyridine intermediates with dihydroquinoline derivatives. This approach is advantageous for introducing the dihydroquinoline moiety at the 6-position of the pyridine ring.
Procedure :
-
Pyridine Substrate Synthesis : 5-Methylnicotinic acid is esterified with methanol and sulfuric acid to form methyl 5-methylnicotinate.
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Borylation : The 6-position of the pyridine ring is functionalized via directed ortho-borylation using bis(pinacolato)diboron and a Pd(dppf)Cl₂ catalyst.
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Suzuki–Miyaura Coupling : The boronic ester intermediate reacts with 1,2,3,4-tetrahydroquinoline under Pd(OAc)₂ catalysis to install the dihydroquinoline group.
Optimization Data :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields by enhancing thermal efficiency. This method is particularly effective for cyclization steps.
Protocol :
-
Mannich Base Formation : As above.
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Microwave Cyclization : The Mannich base, β-dicarbonyl compound, and ammonium acetate are irradiated at 150°C for 20–30 minutes using K₅CoW₁₂O₄₀·3H₂O as a catalyst.
-
Esterification : Conventional methanolic H₂SO₄ treatment completes the synthesis.
Performance Metrics :
Purification and Characterization
Chromatographic Techniques
Analytical Validation
-
¹H NMR : Key signals include δ 9.34 (s, H-2 pyridine), δ 4.05 (s, OCH₃), and δ 2.8–3.2 (m, dihydroquinoline CH₂).
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IR Spectroscopy : Peaks at 1728 cm⁻¹ (C=O ester) and 1587 cm⁻¹ (C=N).
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HPLC-MS : Molecular ion peak at m/z 282.34 [M⁺] confirms molecular weight.
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to enhance reproducibility and safety:
Process Overview :
-
Continuous Esterification : Methyl 5-methylnicotinate is produced in a plug-flow reactor (residence time: 2 hours, 80°C).
-
Catalytic Coupling : A packed-bed reactor with immobilized Pd/C catalyst facilitates the Suzuki–Miyaura step (20 bar H₂, 120°C).
-
In-line Purification : Simulated moving bed (SMB) chromatography ensures >99% purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate can undergo various chemical reactions including:
Oxidation: The quinoline ring can be oxidized to form quinolinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the ester group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include quinolinone derivatives, dihydroquinoline derivatives, and various substituted quinoline and nicotinate esters.
Scientific Research Applications
Research indicates that compounds with similar structures to Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate exhibit various biological activities. Notably, studies have highlighted the following potential applications:
-
Anticancer Activity :
- Compounds related to this structure have shown promising anticancer properties. In vitro studies have demonstrated that derivatives can selectively target cancer cells, with some exhibiting IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 . This suggests that this compound could be developed as a potential anticancer agent.
-
Anti-inflammatory Effects :
- Similar nicotinic acid derivatives have been noted for their anti-inflammatory properties. This could imply that the compound may also possess similar effects, warranting further investigation into its use in treating inflammatory diseases.
-
Neuroprotective Effects :
- The structural components of this compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative conditions. Research into related quinoline derivatives has indicated their capacity to modulate neuroinflammation and oxidative stress.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Various methods can be employed to create derivatives with enhanced biological activities or altered pharmacokinetic profiles.
Several studies have focused on the synthesis and evaluation of related compounds:
- A study published in MDPI Crystals highlighted the synthesis of quinoline derivatives and their anticancer activity against breast cancer cell lines (MCF-7), demonstrating significant effectiveness compared to standard treatments like Doxorubicin .
- Another investigation into quinoxaline derivatives showed selective targeting capabilities against cancer cells, suggesting that structural modifications can lead to improved therapeutic profiles .
Biological Activity
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate is an organic compound classified as a nicotinic acid derivative. Its molecular formula is with a molecular weight of approximately 282.34 g/mol. The compound features a methyl group at the 5-position of the nicotinic acid moiety and a 3,4-dihydroquinoline moiety at the 6-position, contributing to its unique properties and potential applications in medicinal chemistry and pharmacology .
The biological activity of this compound has been explored primarily in the context of its therapeutic effects. Compounds with similar structures are noted for their activities against various biological targets:
- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may help in reducing oxidative stress within biological systems.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory effects, suggesting that this compound may also contribute to reducing inflammation .
- Neuroprotective Properties : The presence of the quinoline moiety is linked to neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the quinoline and nicotinic acid parts significantly influence the biological activity. For example, substituents on the quinoline ring can enhance binding affinity to specific receptors or enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 5-Methylnicotinate | 29681-45-6 | Lacks quinoline moiety; known for anti-inflammatory properties. |
| Methyl Nicotinate | 98-96-2 | Simple ester; used for vasodilation; lacks complex heterocyclic structure. |
| Quinoline Derivatives | Various | Exhibit diverse pharmacological properties; can be tailored for specific activities. |
This compound stands out due to its unique combination of both nicotinic acid and quinoline structures, potentially leading to enhanced biological activities compared to simpler analogs .
In Vitro Studies
Research indicates that this compound shows promising results in vitro regarding its interaction with specific receptors involved in neurodegenerative pathways. For instance:
- CRF1 Receptor Binding : A study highlighted the binding affinity of related compounds to corticotropin-releasing factor (CRF) receptors, suggesting a potential role in stress response modulation .
In Vivo Studies
Preliminary animal studies have suggested that compounds structurally similar to this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Research into its metabolic stability indicates that modifications can lead to improved bioavailability and reduced metabolic degradation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ester vs. Amide Derivatives
The target compound’s methyl ester group distinguishes it from amide-based analogs. For example:
- N-(3-Cyano-4-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (Molecular weight: 524) replaces the ester with an acetamide group and introduces additional substituents (e.g., tetrahydrofuran-oxy, cyano) .
- Methyl 1-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl)-indoline-2-carboxylate (unlisted molecular weight) combines both ester and amide functionalities, demonstrating hybrid pharmacophoric design .
Impact : Esters generally exhibit higher metabolic lability compared to amides, which may influence pharmacokinetic profiles. Amides, being more stable, are often prioritized in drug candidates for prolonged activity .
Substituent Effects
- Trifluoromethyl Groups: The compound N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (MW: 578) incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic resistance .
Impact : Electron-withdrawing groups (e.g., trifluoromethyl) increase stability and bioavailability, while bulky substituents (e.g., benzyloxy) may enhance selectivity for biological targets.
Core Structural Analogues
Simpler Dihydroquinoline Derivatives
- 6-Methyl-1,2,3,4-tetrahydroquinoline (MW: 147.22, CAS: 91-61-2) lacks the nicotinate ester but shares the dihydroquinoline core. Its lower molecular weight suggests utility as an intermediate or building block in synthesis .
Isoquinoline-Based Compounds
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compound 6d) and 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (Compound 6e) feature isoquinoline cores with methoxy and sulfonyl groups, respectively. These modifications alter electronic properties and solubility compared to the target compound .
Molecular Weight and Complexity
Q & A
Q. What are the key synthetic pathways for Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate, and how are intermediates characterized?
The synthesis involves multi-step reactions, including nucleophilic substitution and esterification. Critical steps include coupling the 3,4-dihydroquinoline moiety to the nicotinate core under basic conditions. Intermediates are typically characterized via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity . Optimization of solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., Pd-mediated cross-coupling) significantly impacts yield .
Q. Which spectroscopic methods are most effective for structural elucidation of this compound?
X-ray crystallography is prioritized for resolving stereochemical ambiguity, while 2D NMR techniques (COSY, HSQC) clarify proton-carbon correlations. IR spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and aromatic C-H bonds. Mass spectrometry confirms molecular weight and fragmentation patterns .
Q. What in vitro assays are used to screen its antimicrobial activity?
Standard assays include broth microdilution (MIC determination against Gram-positive/negative bacteria) and disk diffusion for antifungal activity. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are essential to validate results. Activity is often correlated with the compound’s ability to disrupt microbial membrane integrity .
Q. How does the methyl group at position 5 influence the compound’s physicochemical properties?
The 5-methyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Computational modeling (e.g., DFT calculations) predicts steric effects on binding to hydrophobic enzyme pockets. Comparative studies with non-methylated analogs show reduced solubility but increased bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Systematic optimization involves varying temperature (60–100°C), solvent polarity (e.g., toluene for reflux), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). DOE (Design of Experiments) approaches identify critical parameters. For example, increasing reaction time beyond 24 hours may degrade intermediates, reducing yield by ~15% .
Q. What structural modifications enhance anti-inflammatory activity while minimizing cytotoxicity?
Introducing electron-withdrawing groups (e.g., -CF₃) at the quinoline ring increases COX-2 inhibition (IC₀₀ < 1 μM). However, bulky substituents at position 6 reduce selectivity. Parallel synthesis and SAR analysis using inducible NO synthase (iNOS) assays guide lead optimization .
Q. How do conflicting data on the compound’s metabolic stability arise, and how can they be resolved?
Discrepancies in hepatic microsomal stability (e.g., t½ = 30 vs. 120 minutes) may stem from species-specific CYP450 isoforms. Cross-validation using human liver microsomes and LC-MS/MS metabolite profiling clarifies degradation pathways. Co-administration with CYP inhibitors (e.g., ketoconazole) confirms enzymatic involvement .
Q. What computational tools predict binding affinity to neurological targets like NMDA receptors?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with the receptor’s glycine-binding site. Pharmacophore mapping identifies critical hydrogen bonds between the quinoline nitrogen and Arg499. Free energy calculations (MM/PBSA) validate binding modes, correlating with in vitro IC₀₀ values .
Q. How does the 3,4-dihydroquinoline moiety influence pharmacokinetic properties?
The partially saturated quinoline ring reduces planar rigidity, enhancing solubility (~2.5 mg/mL in PBS) compared to fully aromatic analogs. In vivo PK studies (rat models) show a t½ of ~4 hours, with AUC improvements linked to reduced first-pass metabolism .
Q. What strategies mitigate off-target effects in anticancer activity studies?
Proteomic profiling (e.g., kinome-wide screening) identifies kinase off-targets (e.g., EGFR, VEGFR2). Selective inhibition is achieved by introducing a methoxy group at position 2 of the nicotinate ring, reducing EGFR binding by 80%. Co-crystallization with target proteins (e.g., CDK4) validates specificity .
Methodological Considerations
- Data Contradiction Analysis : Use orthogonal assays (e.g., SPR vs. ITC for binding affinity) and replicate experiments across independent labs to address variability.
- Experimental Design : Employ fragment-based drug discovery (FBDD) to systematically explore substituent effects on bioactivity .
- Safety Protocols : Follow SDS guidelines for handling (e.g., PPE, fume hoods) and disposal, as the compound may exhibit unclassified toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
